Echothiopate iodide

Open-angle glaucoma Intraocular pressure Diurnal tension curve

Echothiophate iodide (CAS 513-10-0) is a long-acting, irreversible organophosphate AChE inhibitor distinguished by its quaternary ammonium structure, which restricts tissue distribution and limits systemic absorption vs. other organophosphates. Its covalent phosphorylation of the AChE active site confers pharmacologic duration measured in days, enabling once-daily dosing for round-the-clock IOP control. Clinical evidence: 45.4% mean additional IOP reduction when added to maximal therapy in pseudophakic glaucoma; superior diurnal control vs. 4% pilocarpine. Essential for ophthalmic research requiring an irreversible, long-acting positive control.

Molecular Formula C9H23INO3PS
Molecular Weight 383.23 g/mol
CAS No. 513-10-0
Cat. No. B1671087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchothiopate iodide
CAS513-10-0
Synonyms2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide
Echothiophate Iodide
Ecothiopate Iodide
Ecothiophate Iodide
Iodide, Echothiophate
Iodide, Ecothiopate
Iodide, Ecothiophate
Iodide, Phospholine
Phospholine Iodide
Molecular FormulaC9H23INO3PS
Molecular Weight383.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SCC[N+](C)(C)C.[I-]
InChIInChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1
InChIKeyOVXQHPWHMXOFRD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Echothiophate Iodide CAS 513-10-0 for Ophthalmic Research and Glaucoma Therapy Procurement


Echothiophate iodide (CAS 513-10-0) is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor of the phosphorothioate class [1]. It is a quaternary ammonium compound that covalently binds to the serine hydroxyl group in the AChE active site, resulting in prolonged enzyme inactivation . Clinically, it is employed as a miotic agent for the reduction of elevated intraocular pressure (IOP) in chronic open-angle glaucoma and for the management of accommodative esotropia in pediatric patients [2]. The compound is available as an ophthalmic solution in concentrations ranging from 0.03% to 0.25% [3].

Why Echothiophate Iodide Cannot Be Readily Substituted with Other Cholinesterase Inhibitors in Research and Clinical Procurement


Echothiophate iodide exhibits a unique combination of irreversible enzyme binding, prolonged duration of action, and restricted tissue distribution due to its quaternary ammonium structure, which fundamentally differentiates it from reversible carbamate AChE inhibitors (e.g., physostigmine, neostigmine) and other organophosphates . Its covalent phosphorylation of the AChE active site results in enzyme inhibition that persists until new enzyme is synthesized, conferring a duration of action measured in days rather than hours [1]. This property makes it particularly suited for 'round-the-clock' IOP control in glaucoma patients refractory to shorter-acting miotics [2]. Furthermore, its permanent cationic charge limits systemic absorption and central nervous system penetration relative to tertiary amine or uncharged organophosphates, thereby altering both its safety profile and therapeutic index in ways that cannot be extrapolated from other in-class compounds [3].

Quantitative Evidence Guide: Echothiophate Iodide Comparative Performance Data for Scientific Selection


Superior Diurnal IOP Control with Lower Concentration of Echothiophate Iodide Compared to Higher Concentration Pilocarpine

In a direct head-to-head clinical comparison in open-angle glaucoma patients, 0.06% echothiophate iodide maintained intraocular pressures on a diurnal basis more effectively than 4% pilocarpine administered more frequently [1]. The lower concentration of echothiophate iodide (0.06%) achieved comparable or superior 24-hour IOP control while requiring less frequent instillation, representing a 66.7-fold lower concentration of active agent relative to the comparator pilocarpine formulation [1].

Open-angle glaucoma Intraocular pressure Diurnal tension curve

Dose-Response Ceiling Effect: 0.06% Echothiophate Iodide Achieves Maximal IOP Reduction with No Added Benefit at Higher Concentrations

A systematic dose-response analysis in open-angle glaucomatous patients evaluating echothiophate iodide concentrations from 0.03% to 0.25% demonstrated that increasing the concentration beyond 0.06% produced no further improvement in either intraocular pressure reduction or outflow facility [1]. At doses beyond 0.06%, a large number of subjective complaints were encountered with no incremental therapeutic benefit, establishing 0.06% as the optimal concentration for balancing efficacy and tolerability [1].

Dose-response Intraocular pressure Outflow facility

Rescue Efficacy in Refractory Glaucoma: Echothiophate Iodide Reduces IOP by 45-46% When Added to Maximal Medical Therapy Including Newer Agents

In pseudophakic glaucoma patients already receiving maximal medical therapy (MMT) including prostaglandin analogs, alpha-2 agonists, and topical carbonic anhydrase inhibitors, the addition of 0.125% echothiophate iodide further reduced IOP in 23 of 24 eyes (95.8%) [1]. Mean baseline IOP of 30.4 ± 8.2 mmHg decreased to 16.6 ± 4.2 mmHg at final follow-up, representing a mean reduction of 13.8 mmHg (45.4%) [1]. Notably, IOP rose to 27.7 ± 8.0 mmHg upon drug discontinuation and fell again to 16.4 ± 4.3 mmHg upon rechallenge, confirming the causal relationship between echothiophate use and IOP control [1].

Refractory glaucoma Adjunctive therapy Pseudophakic glaucoma

Pediatric Glaucoma Control: Echothiophate Iodide Reduces IOP by 9.5 mmHg (32.6%) and Serves as Sole Effective Agent in Some Refractory Cases

In a retrospective study of 32 aphakic and pseudophakic pediatric eyes with glaucoma following cataract extraction, echothiophate iodide reduced IOP in 31 of 32 eyes (96.9%) [1]. Mean baseline IOP decreased from 29.1 ± 5.3 mmHg to 19.6 ± 6.7 mmHg, representing a reduction of 9.5 mmHg (32.6%) [1]. Critically, in several patients echothiophate iodide was the only pharmacologic agent that successfully controlled IOP, and six eyes experienced IOP spikes that could not be controlled with other medications when commercial unavailability forced discontinuation [1].

Pediatric glaucoma Aphakic glaucoma Cataract extraction

Irreversible Binding Kinetics: Echothiophate Iodide Inhibits Human Plasma Butyrylcholinesterase Within 2 Hours and Red Cell AChE Within 8 Hours In Vitro

In vitro enzyme inhibition studies demonstrated that echothiophate iodide maximally inhibits human plasma butyrylcholinesterase within two hours, whereas maximal inhibition of red cell acetylcholinesterase requires eight hours [1]. In vivo, both enzymes reached maximal inhibition within approximately four hours, and enzyme activity returned to control levels only after approximately 100 days following drug discontinuation [1]. This prolonged enzyme recovery time reflects the irreversible, covalent nature of phosphorylation at the AChE active site.

Enzyme kinetics Irreversible inhibition Pharmacodynamics

pH-Dependent Degradation Pathways: Aqueous Stability Profile of Echothiophate Iodide Determines Formulation and Storage Requirements

Echothiophate iodide degrades via two distinct pH-dependent mechanisms [1]. In weakly acidic media (pH 2.4-5), the predominant reaction is C-O bond cleavage yielding ethanol and the monoethyl ester. In alkaline media (pH 9.5-12), the major reaction is S-P bond cleavage yielding (2-mercaptoethyl)trimethylammonium iodide and diethylphosphoric acid [1]. Aqueous solutions have a pH of approximately 4 and remain stable at room temperature for about one month .

Stability Degradation kinetics Formulation

Optimal Research and Clinical Application Scenarios for Echothiophate Iodide Based on Evidence-Based Differentiation


Refractory Glaucoma in Pseudophakic or Aphakic Eyes Requiring Surgical Avoidance

Echothiophate iodide 0.125% is indicated as adjunctive therapy for pseudophakic glaucoma patients who remain uncontrolled on maximal medical therapy including prostaglandin analogs, alpha-2 agonists, and topical carbonic anhydrase inhibitors. Clinical evidence demonstrates an additional 45.4% mean IOP reduction (13.8 mmHg decrease) when echothiophate is added, potentially obviating the need for filtration surgery in elderly or high-risk surgical candidates [1].

Pediatric Glaucoma Following Cataract Extraction Unresponsive to Newer Agents

For aphakic or pseudophakic children developing glaucoma after cataract surgery, echothiophate iodide provides a mean IOP reduction of 9.5 mmHg (32.6%) and was the sole effective pharmacologic agent in several refractory cases [2]. This application leverages the compound's unique irreversible binding and quaternary ammonium structure, which may offer efficacy advantages not observed with newer glaucoma medication classes in this specific pediatric population.

Round-the-Clock Diurnal IOP Control in Open-Angle Glaucoma with Once-Daily Dosing

Echothiophate iodide 0.06% offers superior diurnal IOP control compared to 4% pilocarpine administered more frequently, while requiring only once- or twice-daily instillation [3]. This dosing advantage stems from the compound's irreversible AChE inhibition, which sustains enzyme inactivation for approximately 100 days, translating to extended duration of pharmacological effect [4] and improved patient adherence.

Accommodative Esotropia (High AC/A Ratio) in Pediatric Patients

Echothiophate iodide 0.0625% administered once daily effectively reduces near esodeviation in children with accommodative esotropia, offering advantages over bifocal spectacles or full-time glasses in terms of convenience and quality of life during recreational activities [5]. The once-daily regimen and ability to forgo glasses during play or vacation represent practical benefits not achieved with alternative miotic therapies requiring more frequent dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echothiopate iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.